N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Organic Pigments Monoazo Pigments Color Shade Differentiation

Ensuring consistent bluish-red shade in azoic dyeing and pigment synthesis is critical. Substituting Naphthol AS derivatives without verifying performance leads to color drift and reduced yield. Naphthol AS-ITR (CAS 92-72-8) is the definitive coupling component for C.I. Pigment Red 170, 5, 132, 133, and 187. Key advantages: ≥98% purity ensures batch-to-batch consistency; high cotton substantivity for deep, vibrant dyeings; and essential for non-substitutable red pigment intermediates. Procure high-purity AS-ITR for reliable industrial-scale dyeing and pigment manufacturing.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 92-72-8
Cat. No. B1668942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide
CAS92-72-8
SynonymsC.I. Azoic Coupling Component 12;  Daito Grounder ITR;  Acna Naphthol SS;  Amanil Naphthol AS-ITR;  Azoground ITR;  Azotol O
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)Cl)OC
InChIInChI=1S/C19H16ClNO4/c1-24-17-10-18(25-2)15(9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23)
InChIKeyXDWATWCCUTYUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naphthol AS-ITR Azoic Coupling Component


N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 92-72-8), commonly known as Naphthol AS-ITR or C.I. Azoic Coupling Component 12, is a synthetic organic compound featuring a 3-hydroxy-2-naphthamide core substituted with a 5-chloro-2,4-dimethoxyphenyl moiety [1]. It belongs to the Naphthol AS series of azoic coupling components, which are arylamides of 2-hydroxy-3-naphthoic acid developed as substantive cotton dyeing primers [2]. The compound is commercially available with purity specifications typically ≥98% by HPLC .

Cotton dyeing Delivers bluish-red shades for azoic coupling
High substantivity Enhanced cotton affinity for deeper exhaustion
Pigment intermediate Essential precursor for C.I. Pigment Red 170 series

Naphthol AS-ITR: Substitution Risks


The Naphthol AS family exhibits wide variation in cotton substantivity (affinity) and resulting color shade, driven by specific substitution patterns on the anilide ring [1]. While the unsubstituted parent compound (Naphthol AS, C.I. 37505) provides low substantivity and a yellowish-red shade, the 5-chloro-2,4-dimethoxy substitution pattern of Naphthol AS-ITR confers distinct dyeing behavior and a bluish-red hue when coupled with appropriate diazo components [2]. Simply interchanging Naphthol AS derivatives without verifying these performance characteristics can lead to unacceptable color drift, reduced color yield, and compromised fastness properties in the final textile or pigment product [1].

Attribute
Naphthol AS-ITR
Naphthol AS (unsubstituted)
Risk if substituted
Color shade
Bluish-red
Yellowish-red
Color drift, unmet hue specification
Cotton substantivity
High
Low
Reduced dye exhaustion, lower depth
Pigment identity
C.I. Pigment Red 170, 5, 132…
C.I. Pigment Red 146 (via AS-LC)
Different C.I. constitution, non-compliant product

Naphthol AS-ITR Evidence Guide


Bluish-Red Shade in Monoazo Pigments

In a systematic study of red monoazo pigments, pigments synthesized using Naphthol AS-ITR as the coupling component yielded a generally bluish-red shade, whereas those using unsubstituted Naphthol AS (C.I. 37505) gave a generally yellowish-red shade under the same diazo component conditions [1]. This provides a clear, application-relevant differentiation for formulators seeking specific coloristic outcomes.

Color shade outcome
Head-to-head
Bluish-red (AS-ITR) vs. yellowish-red (Naphthol AS)
Supports shade differentiation in monoazo pigments
Evaluated under same diazo component conditions
Organic Pigments Monoazo Pigments Color Shade Differentiation

High Cotton Substantivity

Multiple authoritative sources describe Naphthol AS-ITR as having 'high affinity for cotton' . In contrast, the unsubstituted parent compound Naphthol AS (C.I. 37505) is classified as a 'low substantivity' naphthol in the scientific literature [1]. This class-level inference indicates that AS-ITR's specific chloro-dimethoxy substitution pattern significantly enhances its uptake and fixation on cellulosic fibers.

Cotton substantivity
Class-level
High affinity
vs. low substantivity (Naphthol AS)
May support better dye exhaustion and depth
Class-level inference; verify in specific process
Textile Dyeing Cotton Substantivity Naphthol AS Series

Solubility & Stability Profile

Naphthol AS-ITR exhibits a distinct solubility and stability profile: it is readily soluble in acetone, soluble in pyridine, ethanol, and benzene, and insoluble in sodium carbonate solution. Its solutions in sulfuric acid appear yellow with green fluorescence, and it is stable in air . In contrast, the unsubstituted Naphthol AS has a significantly higher melting point (246-248°C vs. 193-194°C for AS-ITR) and is only slightly soluble in ethanol [1][2]. This melting point depression in AS-ITR indicates a lower crystal lattice energy, which can influence dissolution kinetics and processing behavior in industrial dye and pigment manufacturing.

Melting point
Cross-study comparable
193–194°C
~53°C lower than Naphthol AS (246–248°C)
Indicates lower lattice energy, may ease dissolution
Also soluble in acetone, ethanol, pyridine
Solubility Stability Process Chemistry

Precursor for C.I. Pigment Red 170

Naphthol AS-ITR is explicitly cited as a key intermediate in the manufacture of specific organic pigments, most notably C.I. Pigment Red 170 [1]. It is also used in the production of C.I. Pigment Red 5, 132, 133, and 187 [2]. This contrasts with other Naphthol AS derivatives, which serve as precursors for different pigment families (e.g., Naphthol AS-LC is associated with C.I. Pigment Red 146 and 184) [2]. This specificity means that substitution of AS-ITR with a different coupling component would fundamentally alter the pigment's chemical identity and, consequently, its performance and regulatory status.

Pigment precursor
Head-to-head
C.I. Pigment Red 170, 5, 132, 133, 187
vs. AS-LC → C.I. Pigment Red 146, 184
Substitution changes pigment C.I. constitution
Procurement critical for specific pigment production
Organic Pigments C.I. Pigment Red Synthetic Intermediates

Naphthol AS-ITR Application Scenarios


Cotton Dyeing for Bluish-Red Shades

For textile mills and dyehouses processing cotton, viscose, or cotton-blend fabrics where a bluish-red or brilliant peach final shade is desired, Naphthol AS-ITR is the preferred azoic coupling component. Its documented high substantivity for cotton ensures efficient dye bath exhaustion and deep, vibrant colors . When coupled with specific diazo components like Fast Red ITR Base or Fast Red Bordeaux GP Base, it reliably produces the target bluish-red hue, differentiating it from Naphthol AS-based processes that yield more yellowish-reds [1]. The compound's good air stability and solubility in common organic solvents also support robust, reproducible industrial-scale dyeing processes .

C.I. Pigment Red 170 & Related Pigments

In the organic pigment industry, Naphthol AS-ITR is an essential, non-substitutable intermediate for the production of specific red pigments, most critically C.I. Pigment Red 170 [2]. This pigment is widely used in industrial coatings, printing inks, and plastics due to its excellent fastness properties. The use of AS-ITR is also required for the synthesis of C.I. Pigment Red 5, 132, 133, and 187 [3]. For pigment manufacturers, procurement of high-purity AS-ITR (≥98.5%) is a mandatory quality control measure to ensure consistent color strength, lightfastness, and thermal stability in the final pigment product [4]. Any attempt to substitute with a different coupling component would result in a different C.I. constitution number and non-compliant product.

Lake Pigment Manufacturing

Naphthol AS-ITR serves as a valuable intermediate for the production of lake pigments, which are organic pigments precipitated onto an inert substrate [5]. These lake pigments are prized for their transparency, color intensity, and durability in applications such as artists' paints, printing inks, and plastic colorants [5]. The specific coloristic properties imparted by AS-ITR—namely its bluish-red shade—make it suitable for formulating lake pigments where this hue is required. The compound's established use in this domain provides a clear application pathway for fine chemical manufacturers and pigment formulators seeking to produce high-value, niche colorant products .

Application
Selection Property
Validation Focus
Cotton dyeing for bluish-red shades
Bluish-red shade & high cotton substantivity
Hue confirmation vs. Naphthol AS; exhaustion trials
C.I. Pigment Red 170 & related pigment synthesis
Required coupling component identity
C.I. constitution verification; color strength & fastness
Lake pigment manufacturing
Bluish-red shade and coloristic transparency
Transparency, intensity, and durability tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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